3-benzoyl-2-(3-nitrophenyl)-2H-1,3-benzoxazin-4-one
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Overview
Description
3-Benzoyl-2-(3-nitrophenyl)-2H-1,3-benzoxazin-4-one is a complex organic compound with a unique structure that includes a benzoxazinone core, a benzoyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzoyl-2-(3-nitrophenyl)-2H-1,3-benzoxazin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzoyl chloride with 2-aminophenol, followed by cyclization to form the benzoxazinone ring. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-2-(3-nitrophenyl)-2H-1,3-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzoxazinones depending on the nucleophile used.
Scientific Research Applications
3-Benzoyl-2-(3-nitrophenyl)-2H-1,3-benzoxazin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-benzoyl-2-(3-nitrophenyl)-2H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with DNA replication processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzoyl-2,4-bis(3-nitrophenyl)cyclobutyl(phenyl)methanone
- 2-(3-Nitrophenyl)thiazole-4-acetic acid
- 4-Chloro-2-nitrophenylacetic acid
Uniqueness
3-Benzoyl-2-(3-nitrophenyl)-2H-1,3-benzoxazin-4-one is unique due to its benzoxazinone core, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds that may lack this core structure or have different substituents, leading to variations in their chemical behavior and applications.
Properties
Molecular Formula |
C21H14N2O5 |
---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
3-benzoyl-2-(3-nitrophenyl)-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C21H14N2O5/c24-19(14-7-2-1-3-8-14)22-20(25)17-11-4-5-12-18(17)28-21(22)15-9-6-10-16(13-15)23(26)27/h1-13,21H |
InChI Key |
KOWPCUWQBRFDAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C(OC3=CC=CC=C3C2=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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